

# An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzohydrazide

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## Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)benzohydrazide

Cat. No.: B1335594

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1H-tetrazol-1-yl)benzohydrazide**, including its chemical structure, properties, and a plausible synthetic pathway. Due to the limited availability of published experimental data for this specific compound, this guide also includes generalized experimental protocols for the synthesis of structurally related molecules to serve as a practical reference.

## Chemical Structure and Identification

**3-(1H-tetrazol-1-yl)benzohydrazide** is a heterocyclic organic compound featuring a benzene ring substituted with a tetrazole and a hydrazide functional group. The nomenclature specifies that the tetrazole ring is attached to the 3-position of the benzene ring via its nitrogen at position 1, while the hydrazide group is at the 1-position.

Chemical Structure:

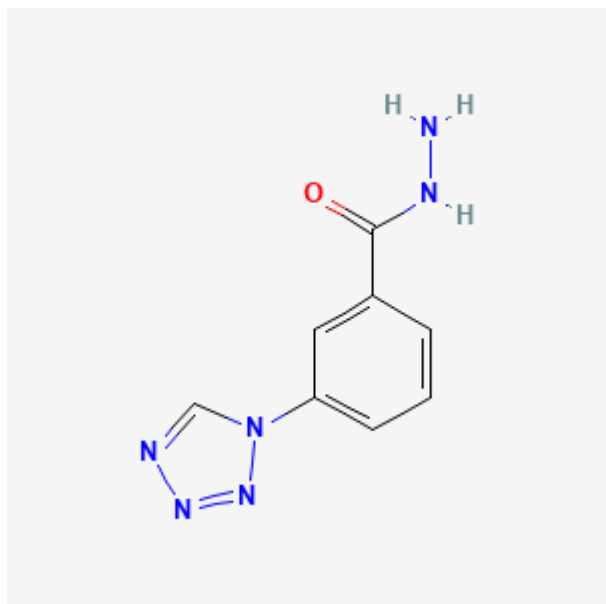


Figure 1: 2D structure of **3-(1H-tetrazol-1-yl)benzohydrazide**.

CAS Number: 351994-81-5[1][2]

## Physicochemical Properties

Quantitative experimental data for **3-(1H-tetrazol-1-yl)benzohydrazide** is not extensively available in the public domain. However, its basic molecular properties can be calculated and are summarized in the table below. For research purposes, it is recommended to consult the Certificate of Analysis for lot-specific data[3][4].

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>6</sub> O | [1][2] |
| Molecular Weight  | 204.19 g/mol                                   |        |
| InChI Key         | YWBIWJBFUQPXLT-UHFFFAOYSA-N                    | [1]    |
| Canonical SMILES  | C1=CC(=CC(=C1)C(=O)NN)N2C=NN=N2                | [1]    |

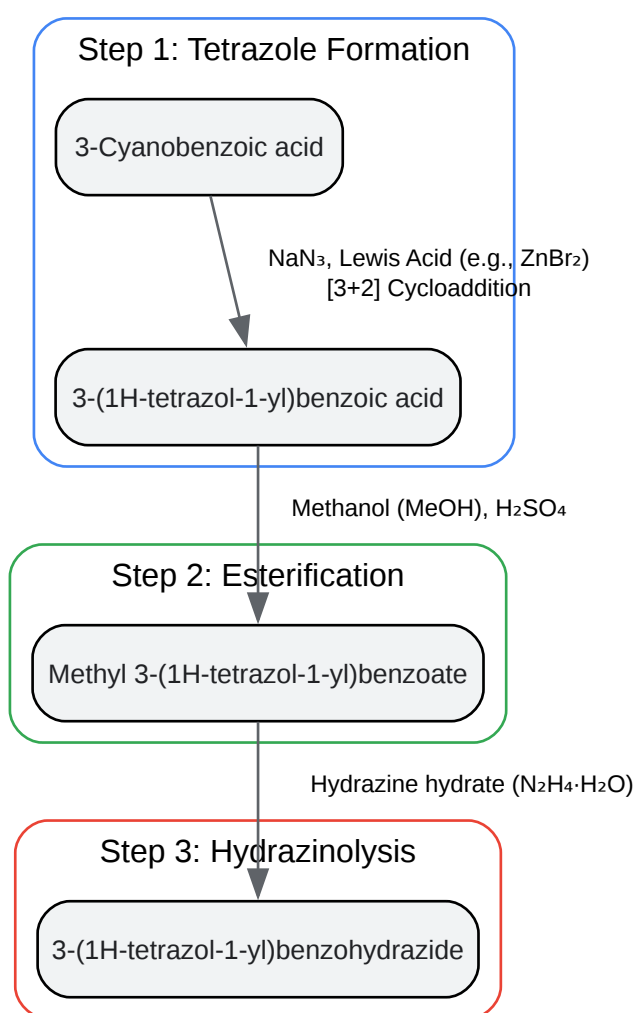
Note: Properties like melting point, solubility, and pKa would require experimental determination.

## Synthesis Pathway

A plausible synthetic route for **3-(1H-tetrazol-1-yl)benzohydrazide** can be conceptualized based on standard organic chemistry transformations. The general strategy involves the formation of the tetrazole ring from a nitrile precursor, followed by the conversion of a carboxylic acid or its ester derivative into the corresponding hydrazide.

Below is a DOT script for a logical workflow diagram illustrating this proposed synthesis.

### Proposed Synthetic Workflow for 3-(1H-tetrazol-1-yl)benzohydrazide



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*Proposed synthetic workflow for **3-(1H-tetrazol-1-yl)benzohydrazide**.*

## Experimental Protocols (Representative)

While a specific, detailed experimental protocol for the synthesis of **3-(1H-tetrazol-1-yl)benzohydrazide** is not readily available in published literature, the following sections provide established methodologies for the key transformations involved, based on the synthesis of closely related compounds. These protocols are intended to serve as a guide for researchers to develop a specific procedure.

The formation of a tetrazole ring from a nitrile is a common and effective method<sup>[1][5][6]</sup>. This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.

Reaction: Starting Material: 3-Cyanobenzoic acid Reagents: Sodium azide ( $\text{NaN}_3$ ), Zinc Bromide ( $\text{ZnBr}_2$ ) Solvent: Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzoic acid (1.0 eq) in water.
- Add zinc bromide (1.0 eq) to the solution and stir until it dissolves.
- Carefully add sodium azide (1.0-1.5 eq) in portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety measures.
- Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the solution with an appropriate acid (e.g., 2M HCl) to precipitate the product, 3-(1H-tetrazol-1-yl)benzoic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum.

The conversion of the resulting carboxylic acid to its methyl ester is a standard procedure that facilitates the subsequent hydrazinolysis.

Reaction: Starting Material: 3-(1H-tetrazol-1-yl)benzoic acid Reagents: Methanol (MeOH), Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) Solvent: Methanol

Procedure:

- Suspend 3-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the mixture to reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product, methyl 3-(1H-tetrazol-1-yl)benzoate, with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

The final step is the conversion of the ester to the desired benzohydrazide. This method is widely used for the synthesis of various hydrazide derivatives[7][8].

Reaction: Starting Material: Methyl 3-(1H-tetrazol-1-yl)benzoate Reagents: Hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O) Solvent: Ethanol (EtOH)

Procedure:

- Dissolve methyl 3-(1H-tetrazol-1-yl)benzoate (1.0 eq) in ethanol.
- Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
- Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

- Upon completion, cool the reaction mixture to room temperature.
- The product, **3-(1H-tetrazol-1-yl)benzohydrazide**, may precipitate from the solution. If so, it can be collected by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

## Biological Activity and Applications

Tetrazole and benzohydrazide moieties are recognized pharmacophores in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][9][10][11]. The tetrazole ring, in particular, is often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate[1].

While specific biological data for **3-(1H-tetrazol-1-yl)benzohydrazide** is not extensively documented in the searched literature, its structural motifs suggest potential for further investigation in drug discovery programs. Researchers are encouraged to perform their own in vitro and in vivo studies to determine its biological activity profile.

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